Cas no 1805533-91-8 (2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol)

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol
-
- インチ: 1S/C8H8BrF2NO2/c9-1-6-7(14)5(3-13)4(2-12-6)8(10)11/h2,8,13-14H,1,3H2
- InChIKey: NHBDXMRILGZGEX-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(CO)C(C(F)F)=CN=1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 53.4
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027446-250mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol |
1805533-91-8 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029027446-500mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol |
1805533-91-8 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
Alichem | A029027446-1g |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol |
1805533-91-8 | 95% | 1g |
$3,126.60 | 2022-04-01 |
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol 関連文献
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanolに関する追加情報
Introduction to 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol (CAS No. 1805533-91-8)
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol (CAS No. 1805533-91-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromomethyl group, a difluoromethyl group, and a hydroxyl group, all attached to a pyridine ring. These functional groups contribute to the compound's potential biological activities and make it an intriguing candidate for various applications in drug discovery and development.
The bromomethyl group in 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol is particularly noteworthy due to its reactivity and ability to participate in various chemical reactions. This group can serve as a useful handle for further derivatization, allowing researchers to modify the compound's properties and explore its potential therapeutic applications. The difluoromethyl group, on the other hand, is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
The hydroxyl group in the structure of 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol adds polarity and hydrogen-bonding capabilities, which can influence the compound's solubility and binding interactions with biological targets. The presence of this group can also affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Recent studies have explored the potential biological activities of 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol. One notable area of research is its activity against various enzymes and receptors. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on specific kinases, which are key enzymes involved in cellular signaling pathways. Kinase inhibitors are of great interest in cancer therapy due to their ability to disrupt aberrant signaling cascades that drive tumor growth.
In addition to its potential as a kinase inhibitor, 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol has been investigated for its antimicrobial properties. The combination of the bromomethyl and difluoromethyl groups may confer enhanced activity against a range of bacterial and fungal pathogens. This makes the compound a promising lead for developing new antimicrobial agents, which are urgently needed to combat the growing threat of antibiotic resistance.
The structural diversity and functional versatility of 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol have also led researchers to explore its use as a building block in combinatorial chemistry. By synthesizing libraries of derivatives through systematic modification of the bromomethyl, difluoromethyl, and hydroxyl groups, scientists can rapidly screen for compounds with optimized biological activities and improved pharmacological profiles.
In terms of safety and toxicity, preliminary assessments indicate that 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), thorough safety evaluations are essential before advancing to clinical trials. These evaluations typically include in vitro assays to assess cytotoxicity and genotoxicity, as well as in vivo studies to evaluate pharmacokinetics and toxicology in animal models.
The development pipeline for 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol is currently at an early stage, with ongoing preclinical studies aimed at optimizing its chemical structure and evaluating its efficacy in various disease models. If these studies yield positive results, the compound may progress to clinical trials, where its safety and effectiveness will be rigorously tested in human subjects.
In conclusion, 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol (CAS No. 1805533-91-8) represents an exciting opportunity for advancing medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a potential therapeutic agent.
1805533-91-8 (2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-methanol) 関連製品
- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)
- 1261645-35-5(COc1ccc(F)cc1OC(F)F)
- 1209080-50-1(5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide)
- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)
- 844439-07-2(3-(1H-1,2,4-triazol-3-yl)propanoic acid)
- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)
- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)
- 2228307-01-3(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid)


